molecular formula C21H26N6O3 B2604432 7-benzyl-1-(2-ethoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione CAS No. 919028-00-5

7-benzyl-1-(2-ethoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione

Cat. No.: B2604432
CAS No.: 919028-00-5
M. Wt: 410.478
InChI Key: QSTMUOHIGBNULI-UHFFFAOYSA-N
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Description

7-Benzyl-1-(2-ethoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione is a complex organic compound belonging to the triazino-purine family. This compound is characterized by its unique structure, which includes a benzyl group, an ethoxyethyl side chain, and multiple methyl groups attached to a triazino-purine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-1-(2-ethoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazino-Purine Core: This step involves the cyclization of appropriate precursors to form the triazino-purine skeleton. Reagents such as hydrazine derivatives and formamide can be used under reflux conditions.

    Introduction of the Benzyl Group: Benzylation is achieved through nucleophilic substitution reactions using benzyl halides in the presence of a base like sodium hydride.

    Attachment of the Ethoxyethyl Side Chain: This step involves the alkylation of the nitrogen atom with 2-ethoxyethyl bromide under basic conditions.

    Methylation: Methyl groups are introduced using methyl iodide in the presence of a strong base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and automated systems are often employed to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl side chain, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazino-purine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Benzyl halides, alkyl bromides, in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various benzyl or ethoxyethyl substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

Industrially, it can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 7-benzyl-1-(2-ethoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione: Similar in structure but with fewer methyl groups.

    1-Benzyl-3-methyl-7-(2-ethoxyethyl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione: Differing in the position and number of methyl groups.

Uniqueness

The uniqueness of 7-benzyl-1-(2-ethoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl groups and the ethoxyethyl side chain enhances its lipophilicity and potential for biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-benzyl-1-(2-ethoxyethyl)-3,4,9-trimethyl-5a,9a,10,10a-tetrahydro-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O3/c1-5-30-12-11-26-20-22-18-17(27(20)15(3)14(2)23-26)19(28)25(21(29)24(18)4)13-16-9-7-6-8-10-16/h6-10,15,17-18,20,22H,5,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXVSAXLVFFPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2NC3C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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